

A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholine Analogs

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Compound of Interest

Compound Name: *tert-Butyl 3-carbamoylmorpholine-4-carboxylate*

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The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its valuable physicochemical and metabolic properties.[1] Its incorporation into drug candidates often confers favorable characteristics such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of morpholine analogs across different therapeutic classes, offering field-proven insights for researchers, scientists, and drug development professionals.

The Morpholine Scaffold: A Privileged Structure

Morpholine is a six-membered heterocyclic ring containing both an amine and an ether functional group. This unique combination provides a desirable balance of lipophilic and hydrophilic character and a pKa that enhances solubility in physiological conditions.[2][4] Its flexible chair-like conformation allows it to serve multiple roles: as a scaffold to correctly orient other pharmacophoric elements, to directly interact with protein targets through hydrogen bonding via its oxygen atom, or to modulate overall molecular properties to enhance drug-likeness.[1][4] These attributes have led to its classification as a "privileged structure" in drug discovery.[3]

Comparative SAR Analysis: Case Studies

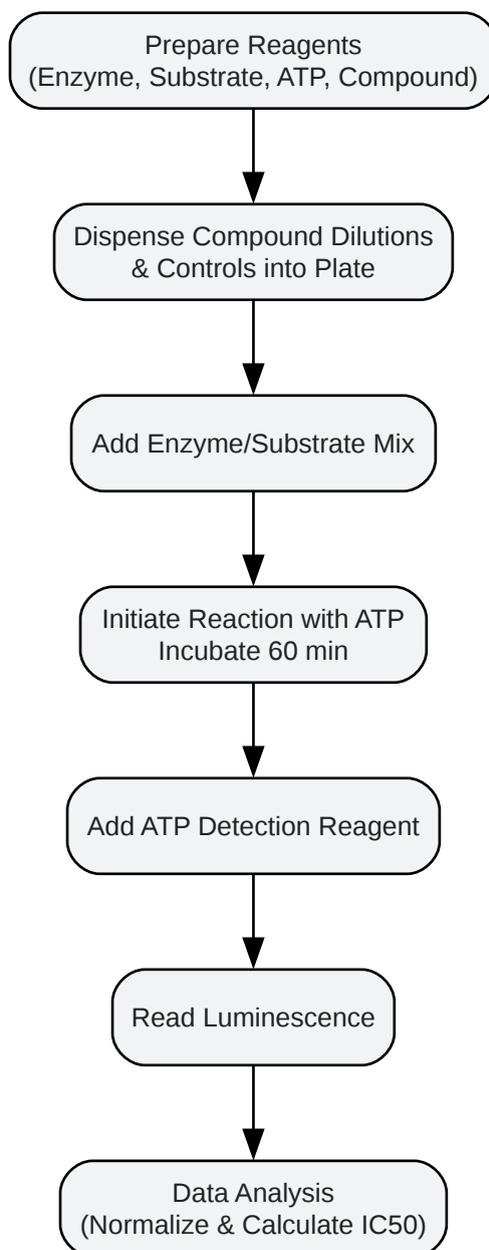
The influence of the morpholine moiety is best understood by comparing analogs targeting different biological systems. Here, we examine its role in anticancer and antibacterial agents.

Case Study 1: Anticancer Agents - PI3K/mTOR Inhibitors

The Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its overactivation is a hallmark of many cancers.[4][5] The morpholine ring is a key feature in numerous PI3K/mTOR inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain.[3][5]

A prime example is the evolution of dual PI3K/mTOR inhibitors. In many scaffolds, such as those based on morpholino-triazines or thieno[2,3-d]pyrimidines, the morpholine oxygen acts as a hydrogen bond acceptor, interacting with the backbone amide of Valine 851 (in PI3K α).[5][6] This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.

Logical Framework for PI3K Inhibitor SAR:



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Caption: Experimental workflow for an in vitro kinase assay.

Conclusion and Future Directions

The morpholine ring is a demonstrably powerful tool in the medicinal chemist's arsenal. As shown in the comparative analysis of PI3K inhibitors and oxazolidinone antibiotics, its role can range from a critical, anchoring pharmacophore to a versatile modulator of pharmacokinetic properties. [1][7] Understanding the specific SAR context is paramount. For PI3K inhibitors, the

morpholine's hydrogen bonding capacity is often essential for potency. [5] In contrast, for Linezolid, its contribution is more nuanced, relating to overall physicochemical properties, while other parts of the molecule dominate the direct SAR for antibacterial potency. [8] Future research will continue to leverage the favorable attributes of the morpholine scaffold. [7] The development of novel analogs will likely focus on fine-tuning isoform selectivity for kinase inhibitors and designing compounds that circumvent emerging resistance mechanisms in infectious diseases. [9][10] The insights provided in this guide, grounded in experimental data, serve as an authoritative foundation for these future drug discovery endeavors.

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